molecular formula C12H18N4 B13184471 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine CAS No. 929973-80-8

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine

Cat. No.: B13184471
CAS No.: 929973-80-8
M. Wt: 218.30 g/mol
InChI Key: PTAKQILBTVWZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused with a piperidine moiety at the 2-position. Its IUPAC name and synonyms include:

  • IUPAC name: This compound
  • Synonym: 2-piperidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .

This scaffold is of interest in medicinal chemistry due to its resemblance to purine bases and applications in kinase inhibitor development .

Properties

CAS No.

929973-80-8

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

2-piperidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C12H18N4/c1-2-6-16(7-3-1)12-14-9-10-8-13-5-4-11(10)15-12/h9,13H,1-8H2

InChI Key

PTAKQILBTVWZGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C3CNCCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with sodium methoxide in butanol . This method allows for the formation of the pyrido-pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: m-Chloroperbenzoic acid

    Reducing agents: Hydrogenation catalysts

    Nucleophiles: Amines, thiols, and other nucleophilic species

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrido-pyrimidine ring.

Scientific Research Applications

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Pyrido[2,3-d]pyrimidin-7(8H)-ones
  • Structure : Features a pyrido[2,3-d]pyrimidine core with a ketone group at position 7 .
  • Key Differences : The pyrido[4,3-d]pyrimidine system in the target compound has a distinct ring junction (positions 4,3 vs. 2,3), leading to altered electronic distribution and steric effects. This impacts binding affinity in biological targets .
4H-Pyrido[1,2-a]pyrimidin-4-ones
  • Structure : Contains a pyrido[1,2-a]pyrimidine core with a ketone group at position 3.
  • Key Differences: The fused ring system (1,2-a vs. 4,3-d) creates a planar geometry, contrasting with the partially saturated, non-planar structure of the target compound. This affects solubility and membrane permeability .

Substituent Variations

Piperidine Derivatives
  • Example : 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine (CAS 2059967-44-9)

    • Structure : Replaces the pyrimidine ring with a pyridazine system and substitutes piperidine with pyridine.
    • Impact : Reduced basicity due to pyridine vs. piperidine, altering pharmacokinetic properties .
  • Example : 1-{6-[(4-ethoxy-3-methoxyphenyl)methyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}-4-methylpiperidine (G421-0931)

    • Structure : Adds a 4-ethoxy-3-methoxyphenylmethyl group to the pyrido-pyrimidine core and a methyl group to piperidine.
    • Impact : Enhanced lipophilicity and receptor selectivity, making it a candidate for kinase inhibitor screening .

Pharmacologically Relevant Analogs

Compound Name Core Structure Substituents Molecular Weight Key Applications
Target Compound Pyrido[4,3-d]pyrimidine Piperidine 204.27 (calc.) Kinase inhibition, CNS drugs
6-ethyl-2-(4-fluorophenyl) derivative Pyrido[4,3-d]pyrimidin-4-one Ethyl, 4-fluorophenyl 273.31 Anticancer leads
Pyrido[2,3-d]pyrimidin-7(8H)-one Pyrido[2,3-d]pyrimidine Ketone at C7 ~250–300 Antiviral agents
4H-Pyrazino[1,2-a]pyrimidin-4-one Pyrazino-pyrimidine Varied alkyl/aryl groups 300–350 Antibacterial scaffolds

Biological Activity

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine (CAS No. 929973-80-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrido[4,3-d]pyrimidine moiety linked to a piperidine ring. This unique structure contributes to its biological activity.

  • Molecular Formula : C13H15N5
  • Molecular Weight : 218.30 g/mol
  • CAS Number : 929973-80-8

Biological Activity Overview

The biological activities of this compound are primarily centered around its potential as an anticancer agent and its interactions with various biological pathways.

Anticancer Activity

Research has indicated that compounds containing a pyrido[4,3-d]pyrimidine scaffold exhibit significant anticancer properties. The following points summarize key findings regarding the anticancer activity of this compound:

  • Mechanism of Action : It is believed that the compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Cell Line Studies : In vitro studies have shown that derivatives of pyrido[4,3-d]pyrimidine can induce apoptosis in various cancer cell lines. For instance, studies involving breast cancer cell lines (e.g., MDA-MB-231) demonstrated significant cytotoxic effects at micromolar concentrations .

Other Pharmacological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways.
  • Antimicrobial Activity : The compound has also shown potential antimicrobial effects against various pathogens, indicating its utility in treating infections alongside cancer therapies.

Research Findings and Case Studies

A summary of relevant case studies and research findings is presented in the following table:

StudyFocusFindings
Anticancer ActivityInduced apoptosis in MDA-MB-231 cells with IC50 values in low micromolar range.
Kinase InhibitionDemonstrated inhibition of tyrosine kinases associated with cancer progression.
Antimicrobial ActivityExhibited broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria.

Future Directions

The ongoing research into this compound suggests promising avenues for future exploration:

  • Structure-Activity Relationship (SAR) : Further studies are needed to optimize the structure for enhanced potency and selectivity against specific cancer types.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapy agents could improve treatment outcomes for patients with resistant cancers.
  • Clinical Trials : Advancing from preclinical studies to clinical trials will be crucial to establish safety profiles and therapeutic efficacy in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.